Product packaging for 2,5-Hexadienoic acid, methyl ester(Cat. No.:CAS No. 37616-27-6)

2,5-Hexadienoic acid, methyl ester

Cat. No.: B14677086
CAS No.: 37616-27-6
M. Wt: 126.15 g/mol
InChI Key: ODLGSRPFJDMGNW-UHFFFAOYSA-N
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Description

Contextualization of Conjugated Dienoic Esters in Contemporary Organic Synthesis

Conjugated dienoic esters are pivotal building blocks in modern organic synthesis. Their defining feature is the arrangement of alternating double and single bonds, which allows for the delocalization of pi electrons across the system. orgosolver.comlibretexts.org This electron delocalization imparts increased stability to the molecule compared to their non-conjugated counterparts. orgosolver.comlibretexts.org This stability, however, does not render them unreactive. In fact, the conjugated system provides a platform for a variety of powerful chemical transformations.

One of the most significant reactions involving conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of synthetic chemistry due to its reliability and stereochemical control. wikipedia.org Conjugated dienoic esters, with their electron-withdrawing ester group, often act as reactive dienophiles in these reactions. organic-chemistry.org Furthermore, they are susceptible to conjugate additions, where nucleophiles add to the beta-carbon of the α,β-unsaturated system. acs.org The ability to construct complex cyclic and acyclic structures makes conjugated dienoic esters invaluable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.

Comparative Analysis of Hexadienoate Isomers (e.g., 2,4-, 3,5-, and 2,5-Hexadienoates) in Synthetic Methodologies and Reactivity

The isomers of hexadienoate esters exhibit a fascinating spectrum of reactivity directly linked to the arrangement of their double bonds.

IsomerDiene TypeKey Reactivity Characteristics
Methyl 2,4-Hexadienoate ConjugatedHighly reactive in Diels-Alder reactions as a diene. Undergoes 1,4- and 1,6-conjugate additions. The conjugated system allows for extended electron delocalization, influencing its spectroscopic properties and the regioselectivity of its reactions. epstem.net
Methyl 3,5-Hexadienoate ConjugatedAlso participates in Diels-Alder reactions. The position of the ester group influences the electronics and sterics of the diene system, potentially altering its reactivity compared to the 2,4-isomer.
Methyl 2,5-Hexadienoate Skipped/IsolatedThe double bonds are separated by a methylene (B1212753) group, preventing conjugation. pbworks.com Each double bond tends to react independently, similar to a simple alkene. This "skipped" arrangement makes it a challenging yet intriguing target for selective transformations on one of the double bonds. rsc.org

Reactivity Differences:

The fundamental difference in reactivity stems from the electronic communication between the double bonds. In the conjugated 2,4- and 3,5-isomers, the pi orbitals overlap, creating a delocalized system that is energetically more stable. libretexts.orgpbworks.com This conjugation also influences the transition states of reactions, often lowering the activation energy for concerted processes like the Diels-Alder reaction. stackexchange.com

In contrast, methyl 2,5-hexadienoate lacks this electronic coupling. pbworks.com The sp3-hybridized carbon at the 4-position acts as an insulator, meaning the two double bonds react more or less independently of one another. pbworks.com This can be an advantage when selective functionalization of one double bond is desired, but it also means that the molecule does not benefit from the special reactivity patterns associated with conjugation. For instance, it would not act as a diene in a Diels-Alder reaction in the same way its conjugated isomers do.

Significance and Research Trajectories of Methyl 2,5-Hexadienoate

While historically less explored than its conjugated counterparts, methyl 2,5-hexadienoate and other skipped dienes are gaining increasing attention in synthetic chemistry. rsc.org The interest lies in their potential for unique transformations and as precursors to complex molecular architectures.

Current Research Focuses:

Selective Functionalization: A primary challenge and area of active research is the development of methods to selectively react with one of the two double bonds in a controlled manner. This could involve enzymatic catalysis or the use of sterically demanding reagents that can differentiate between the two olefinic environments.

Rearrangement Reactions: Skipped dienes can be substrates for metal-catalyzed isomerization reactions to form the more stable conjugated dienes. Understanding and controlling these rearrangements can provide a synthetic route to conjugated systems that might be difficult to access directly.

Synthesis of Natural Products: Some natural products contain the 1,4-diene motif. rsc.org The development of synthetic methods for constructing and manipulating molecules like methyl 2,5-hexadienoate is crucial for the total synthesis of these complex targets.

Polymer Chemistry: Dienes are monomers for polymerization reactions. The distinct structure of methyl 2,5-hexadienoate could lead to polymers with unique properties.

While specific high-yield syntheses for methyl 2,5-hexadienoate are not as extensively documented in the mainstream literature as for its conjugated isomers, general methods for the synthesis of esters from carboxylic acids and alcohols are well-established. mdpi.com For instance, the cooligomerization of butadiene with methyl acrylate (B77674) has been shown to produce related unsaturated esters. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B14677086 2,5-Hexadienoic acid, methyl ester CAS No. 37616-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37616-27-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl hexa-2,5-dienoate

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3,5-6H,1,4H2,2H3

InChI Key

ODLGSRPFJDMGNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCC=C

Origin of Product

United States

Advanced Chemical Reactivity and Mechanistic Studies of Methyl 2,5 Hexadienoate Derivatives

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. masterorganicchemistry.comnih.gov Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is particularly noteworthy for its ability to form six-membered rings with high regio- and stereoselectivity. wikipedia.orgacademie-sciences.fr This section will explore the involvement of methyl 2,5-hexadienoate and its derivatives in various cycloaddition reactions, with a focus on the Diels-Alder reaction and other related chemistries.

The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. masterorganicchemistry.comwikipedia.org The reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state. wikipedia.orgyoutube.com The reactivity of the Diels-Alder reaction is enhanced when the dienophile has electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.comyoutube.com

While direct studies on methyl 2,5-hexadienoate as a diene in intermolecular Diels-Alder reactions are not extensively detailed in the provided results, the reactivity of related hexadienoate systems provides significant insights. For instance, derivatives like methyl 2,4-hexadienoate and sodium 3,5-hexadienoate serve as relevant models. The reaction between trans,trans-2,4-hexadien-1-ol (B92815) and maleic anhydride (B1165640) in refluxing toluene (B28343) proceeds rapidly to form a crystalline product. ens-lyon.fr This reaction involves the formation of an intermediate anhydride, which then undergoes intramolecular cleavage by the alcohol to yield a lactone. ens-lyon.fr

Solvent-free Diels-Alder reactions of (2E,4E)-2,4-hexadien-1-ol with maleic anhydride have also been explored. researchgate.net These reactions are often vigorous and can be controlled by the addition of a minimal amount of water, which can also increase the reaction rate and product purity. researchgate.net The use of a closed batch reactor for solvent-free reactions with volatile dienes like 1,3-butadiene (B125203) has shown that high yields of Diels-Alder products can be obtained without catalysts in a short time. researchgate.net

The Diels-Alder reaction is known for its high degree of stereospecificity and stereoselectivity. masterorganicchemistry.comyoutube.com The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com When both the diene and dienophile are substituted, two diastereomeric products, termed endo and exo, can be formed. masterorganicchemistry.com

The endo product is generally favored due to secondary orbital overlap, a stabilizing interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene in the transition state. youtube.comlibretexts.org This preference for the endo transition state is a common feature in many Diels-Alder reactions. libretexts.org For example, in the reaction of cyclopentadiene (B3395910) with various dienophiles, the endo adduct is typically the major product. longdom.orgresearchgate.net The activation energy for the endo transition state is often lower than that of the exo transition state, making the endo product the kinetically favored one. longdom.org

Regioselectivity in Diels-Alder reactions, which determines the constitutional isomer that is formed when unsymmetrical dienes and dienophiles are used, is also a critical aspect. masterorganicchemistry.com Generally, dienes with a substituent at the 1-position tend to yield "ortho" (1,2-substituted) products, while 2-substituted dienes favor the formation of "para" (1,4-substituted) products. masterorganicchemistry.com "Meta" (1,3-substituted) products are typically only minor byproducts. masterorganicchemistry.com

The choice of solvent can have a dramatic impact on the rate and selectivity of Diels-Alder reactions. tdl.org While initially considered to be relatively insensitive to the reaction medium, it is now well-established that polar solvents, particularly water, can significantly accelerate these reactions. wikipedia.org This rate enhancement in aqueous media is attributed to factors such as the hydrophobic effect, which forces the reactants together, and the stabilization of the transition state through hydrogen bonding. masterorganicchemistry.comwikipedia.org

For example, the reaction of cyclopentadiene with methyl vinyl ketone is accelerated up to 58-fold in water compared to methanol (B129727), and the endo/exo selectivity is enhanced. researchgate.net The presence of water can also lead to the formation of purer products and allow for lower reaction temperatures. academie-sciences.frresearchgate.net The addition of salts to aqueous solutions can further modify the reaction kinetics by altering hydrophobic interactions and the internal pressure of the medium. nih.gov

The table below summarizes the effect of different solvents on the rate constant of a typical Diels-Alder reaction.

SolventRelative Rate Constant
2,2,4-Trimethylpentane1
Dimethylformamide>1
Ethylene Glycol>1
Water700

Data based on the reaction of cyclopentadiene and butenone. wikipedia.org

The Diels-Alder concept extends to reactions involving heteroatoms, known as hetero-Diels-Alder reactions. wikipedia.org These reactions are invaluable for the synthesis of six-membered heterocyclic rings, which are common structural motifs in pharmaceuticals and natural products. nih.govwikipedia.orgfrontiersin.org In a hetero-Diels-Alder reaction, either the diene or the dienophile, or both, can contain a heteroatom such as oxygen or nitrogen. wikipedia.orgthieme.com

For instance, carbonyl groups can react with dienes to form dihydropyran rings (oxo-Diels-Alder), and imines can be used to generate various N-heterocyclic compounds (aza-Diels-Alder). wikipedia.org Tin(IV) chloride has been shown to catalyze the inverse electron demand hetero-Diels-Alder reaction of methyl 2-oxo-3-alkenoates with simple alkenes to produce substituted 3,4-dihydro-2H-pyran derivatives with high regio- and stereoselectivity. clockss.org These reactions often proceed through a concerted exo transition state. clockss.org

The synthesis of various six-membered heterocycles can be achieved through methods like cyclization, cycloaddition, and oxidative coupling reactions. nih.gov

Beyond the [4+2] cycloaddition, other cycloaddition strategies are employed in the synthesis of complex molecules. One such strategy is the [2+2+2] cycloisomerization of alkynes, which can be catalyzed by transition metals like nickel(0) or cobalt(I). ed.ac.ukresearchgate.net This reaction allows for the construction of benzenoid rings and has been utilized in the synthesis of helicenes, which are polycyclic aromatic compounds with a helical shape. ed.ac.ukresearchgate.net The enantioselective version of this reaction has been studied using chiral ligands to induce asymmetry in the final product. ed.ac.uk

The intramolecular Diels-Alder (IMDA) reaction is another powerful variant where the diene and dienophile are part of the same molecule. mdpi.commasterorganicchemistry.com This strategy can be classified as Type 1 or Type 2, depending on how the diene and dienophile are tethered. masterorganicchemistry.comsci-hub.senih.gov Type 2 IMDA reactions, where the tether connects to the C2 position of the diene, lead to the formation of bridged bicyclic products and have been instrumental in the synthesis of complex natural products. sci-hub.senih.gov

Diels-Alder Reactions

Polymerization Chemistry of Dienyl Esters

The polymerization of dienyl esters, such as derivatives of 2,5-hexadienoic acid, presents a versatile platform for the synthesis of polymers with diverse properties and architectures. The presence of two double bonds in these monomers allows for various polymerization pathways, including anionic, radical, and copolymerization strategies. The specific nature of the ester group and any additional substituents on the diene backbone significantly influence the reactivity of the monomer and the characteristics of the resulting polymer.

Anionic Polymerization of Alkyl Hexadienoates (e.g., methyl 2-methyl-2,4-hexadienoate)

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic attack on a monomer, leading to the formation of a carbanionic propagating species. du.edu.eg This technique is particularly effective for monomers possessing electron-withdrawing groups, which can stabilize the negative charge of the active center. du.edu.eg The general mechanism involves initiation, propagation, and, in some cases, termination steps. semanticscholar.org In "living" anionic polymerizations, termination is absent, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. semanticscholar.org

For alkyl hexadienoates, the ester functionality acts as an electron-withdrawing group, making them suitable candidates for anionic polymerization. However, the reactivity of the ester group can also lead to side reactions, which complicates the control over the polymerization process. researchgate.net

Initiation and Propagation: The polymerization is typically initiated by organometallic compounds, such as alkyllithiums, or other strong nucleophiles. The initiator adds to the double bond of the hexadienoate monomer, generating a carbanion. This carbanion then propagates by attacking subsequent monomer molecules in a chain-like fashion. du.edu.egsemanticscholar.org

Challenges and Control: A significant challenge in the anionic polymerization of acrylic and methacrylic monomers, including alkyl hexadienoates, is the potential for the highly reactive enolate chain end to undergo side reactions. researchgate.net These can include termination by protonation or by attacking the carbonyl group of another monomer or a previously incorporated monomer unit (a process known as backbiting). researchgate.net To mitigate these undesirable reactions and achieve a "living" polymerization, the reaction is often carried out at very low temperatures, such as -78°C. researchgate.net These cryogenic conditions help to suppress side reactions and allow for the synthesis of polymers with narrow molecular weight distributions. researchgate.net

Table 1: Key Aspects of Anionic Polymerization of Alkyl (Meth)acrylates

FeatureDescription
Initiation Nucleophilic attack by initiators like alkyllithiums on the monomer double bond. du.edu.egsemanticscholar.org
Propagation Chain growth through the sequential addition of monomers to the carbanionic active center. semanticscholar.org
Side Reactions Termination via protonation or intramolecular "backbiting" of the ester group. researchgate.net
Control Achieved by using very low temperatures (e.g., -78°C) to suppress side reactions. researchgate.net

Radical Polymerization Processes for Dienoic Acid Esters (e.g., dialkyl 2,4-hexadienoates)

Radical polymerization is a widely used method for polymer synthesis, initiated by the decomposition of a radical initiator to form free radicals. youtube.com These radicals then react with monomers to initiate a chain reaction. This process is generally less sensitive to impurities compared to ionic polymerizations. du.edu.eg

The general mechanism of radical polymerization involves three main stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator, upon thermal or photochemical decomposition, generates free radicals. These radicals add to a monomer molecule, creating a new radical species. youtube.com

Propagation: The newly formed radical adds to another monomer, and this process repeats, leading to the growth of the polymer chain. youtube.com

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains. youtube.com

For dienoic acid esters, radical polymerization offers a robust method for creating polymers. The kinetics of the polymerization, including the rates of initiation, propagation, and termination, are crucial for controlling the molecular weight and structure of the resulting polymer. canterbury.ac.nz The rate of reaction in radical-initiated polymerizations can be significantly influenced by factors such as temperature and the choice of initiator. capes.gov.br For instance, photo-polymerization initiated by radicals can exhibit much higher reaction rates compared to thermally initiated processes. capes.gov.br

Table 2: Stages of Radical Polymerization

StageDescription
Initiation Generation of free radicals from an initiator and their addition to the first monomer. youtube.com
Propagation Sequential addition of monomers to the growing radical chain. youtube.com
Termination Cessation of chain growth through combination or disproportionation of radicals. youtube.com

Copolymerization Strategies with Diverse Monomers (e.g., with sulfur dioxide, ethylene)

Copolymerization involves the polymerization of two or more different types of monomers, leading to the formation of a copolymer. This strategy allows for the tailoring of polymer properties by combining the characteristics of different monomers.

Copolymerization with Sulfur Dioxide: The copolymerization of olefins, such as those derived from dienoic acids, with sulfur dioxide using free radical catalysts has been shown to produce copolymers. google.com Historically, this process often resulted in a 1:1 alternating ratio of the olefin and sulfur dioxide in the polymer chain, suggesting the formation of a complex between the two monomers prior to polymerization. google.com However, by manipulating the polymerization conditions, it is possible to produce copolymers with a higher ratio of the olefin to sulfur dioxide. google.com The properties of these copolymers, such as stiffness and softening point, are dependent on the sulfur dioxide content. google.com

Copolymerization with Ethylene: Ethylene can be copolymerized with various monomers to produce materials with a wide range of properties. The incorporation of a comonomer like a hexadienoate ester into a polyethylene (B3416737) chain can modify its physical properties. For instance, in the context of ethylene/1-hexene copolymers, controlling the molecular weight and the ratio of high to low molecular weight polymer chains is crucial for achieving desirable long-term physical properties and processability for applications like pipes. google.com This is often managed by adjusting process parameters such as hydrogen input during polymerization. google.com

Control of Polymer Architecture and Stereoregularity (e.g., head-to-tail and head-to-head configurations)

The architecture of a polymer refers to the arrangement of its monomer units and branches, while stereoregularity describes the spatial arrangement of substituents along the polymer chain. Both of these structural features have a profound impact on the physical and mechanical properties of the material. researchgate.netnih.gov

Polymer Architecture: Living polymerization techniques, such as living anionic polymerization, provide excellent control over the synthesis of polymers with complex architectures, including star polymers. buffalo.edu One method to create star polymers involves synthesizing living polymer chains (the "arms") and then reacting them with a multifunctional linking agent. buffalo.edu The number of arms in the resulting star polymer is determined by the functionality of the linking agent. buffalo.edu Another approach is to use a living polymer as an initiator for the polymerization of a small amount of a difunctional monomer, which forms a cross-linked core from which the polymer arms emanate. buffalo.edu

Stereoregularity: The stereochemistry of monomer addition during polymerization can lead to different tacticities in the resulting polymer, such as isotactic, syndiotactic, or atactic. The stereoregularity of poly(methacrylic acid esters) has been a subject of study, with investigations into how the polymerization conditions and the nature of the initiator can influence the stereochemical outcome. osti.gov For instance, the use of certain catalysts in the polymerization of methacrylic acid esters can favor the formation of polymers with specific tacticities. osti.gov The control of stereoregularity is crucial as it significantly affects the polymer's crystallinity, melting point, and mechanical strength.

Additional Transformative Reactions

Beyond polymerization, the double bonds in 2,5-hexadienoic acid, methyl ester and its derivatives are susceptible to a variety of addition reactions, enabling further functionalization and transformation of the molecule.

Conjugate Additions and Michael Reactions (e.g., 1,4-addition reactions with 2,5-hexadienoates)

The Michael reaction, a type of conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgchemeurope.com It involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com

Mechanism: The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a stabilized carbanion or enolate. chemeurope.commasterorganicchemistry.com This nucleophile then attacks the electrophilic β-carbon of the α,β-unsaturated system in a 1,4-addition manner. chemeurope.comlibretexts.org The resulting enolate is then protonated to yield the final adduct. masterorganicchemistry.com

Application to Hexadienoates: In the context of 2,5-hexadienoates, the conjugated double bond system (C2=C3-C4=C5) can act as a Michael acceptor. A nucleophile can add to the C5 position in a 1,4-addition fashion relative to the C2=C3 double bond, or potentially in a 1,6-addition across the entire conjugated system. The presence of the electron-withdrawing ester group at C1 activates the conjugated system towards nucleophilic attack. A wide range of nucleophiles can participate in Michael additions, including enolates derived from β-dicarbonyl compounds, organocuprates, amines, and thiols. masterorganicchemistry.comyoutube.com This versatility allows for the introduction of a diverse array of functional groups onto the hexadienoate backbone.

Table 3: Components of the Michael Reaction

ComponentRoleExamples
Michael Donor NucleophileEnolates of ketones, β-ketoesters, malonates; organocuprates. wikipedia.orgyoutube.com
Michael Acceptor Electrophileα,β-Unsaturated carbonyls (enones, enals), nitriles, esters. wikipedia.orglibretexts.org
Product Michael AdductResult of C-C bond formation at the β-carbon of the acceptor. wikipedia.org

Reduction Chemistry of the Ester and Dienyl Moieties

The reduction of methyl 2,5-hexadienoate and its derivatives offers a pathway to valuable synthons, particularly unsaturated alcohols. The reactivity of the molecule is dominated by the ester functional group and the conjugated dienyl system. The choice of reducing agent and reaction conditions determines the selectivity of the reduction, allowing for either the transformation of the ester group alone or the concurrent reduction of the carbon-carbon double bonds.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting esters to primary alcohols. adichemistry.combyjus.comwizeprep.com This non-nucleophilic hydride reagent is strong enough to reduce the carboxylate group, a transformation that weaker agents like sodium borohydride (B1222165) (NaBH₄) cannot accomplish. lumenlearning.commasterorganicchemistry.com The general mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, eliminating the methoxy (B1213986) group and forming an aldehyde. The resulting aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. lumenlearning.com

For α,β-unsaturated esters, LiAlH₄ can, under certain conditions, also reduce the carbon-carbon double bond conjugated to the carbonyl group. adichemistry.combyjus.com However, the reduction of isolated double bonds is not typical for LiAlH₄. byjus.com In the case of methyl 2,5-hexadienoate, the C2-C3 double bond is conjugated with the ester, making it susceptible to reduction, while the C5-C6 double bond is isolated.

A practical application of this reduction is found in the synthesis of pheromones and flavor compounds. For instance, (E)-2-isopropyl-5-methyl-3,5-hexadienoic acid ester compounds are reduced to their corresponding alcohol, (E)-2-isopropyl-5-methyl-3,5-hexadienol. google.com This reduction is a key step in the synthesis of the grapevine mealybug (GPMB) sex pheromone. google.com The reaction can be performed directly on the ester using a suitable reducing agent in an inert solvent. google.com

Table 1: Reduction of (E)-2-isopropyl-5-methyl-3,5-hexadienoic acid ester

Substrate Reagent Product Significance Reference

The reaction is typically carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent reaction of LiAlH₄ with water. adichemistry.combyjus.com A subsequent aqueous workup is required to protonate the resulting alkoxide and isolate the alcohol product. lumenlearning.com

Functionalization of the Dienyl System

Beyond reduction, the functionalization of hexadienoate derivatives can lead to a diverse range of complex molecules. The Arndt-Eistert homologation is a powerful method for extending the carbon chain of a carboxylic acid by a single methylene (B1212753) (-CH₂) group. wikipedia.orgyoutube.com This reaction converts a carboxylic acid into its higher homologue, which can be an acid, ester, or amide depending on the nucleophile used in the final step. organic-chemistry.org

The Arndt-Eistert synthesis begins with the conversion of the starting carboxylic acid, such as a derivative of hexadienoic acid, into a more reactive acid chloride, typically using thionyl chloride (SOCl₂). youtube.com The resulting acid chloride is then treated with diazomethane (B1218177) (CH₂N₂). In this step, diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion to form a diazo ketone intermediate. wikipedia.orgnrochemistry.com An excess of diazomethane is often used to neutralize the HCl byproduct generated during the reaction. wikipedia.org

The crucial step of the sequence is the Wolff rearrangement of the α-diazoketone. This rearrangement is typically catalyzed by a metal catalyst, such as silver oxide (Ag₂O) or silver benzoate (B1203000), and can be induced thermally or photochemically. organic-chemistry.org During the Wolff rearrangement, a molecule of nitrogen gas is eliminated, and the carboxyl-adjacent carbon migrates to form a ketene (B1206846) intermediate. wikipedia.orgnrochemistry.com The stereochemistry of the migrating group is retained during this process. nrochemistry.com

The highly reactive ketene is then trapped in situ by a nucleophile present in the reaction mixture. organic-chemistry.org

If water is used as the nucleophile, the product is a homologous carboxylic acid.

If an alcohol is used, the product is a homologous ester.

If an amine is used, a homologous amide is formed.

This methodology is particularly valuable as it generally does not affect other functional groups in the molecule, such as the carbon-carbon double bonds of the dienyl system, making it suitable for functionalizing hexadienoates while preserving their unsaturated character. nrochemistry.com The reaction provides a reliable route to β-amino acids and other homologated systems of pharmaceutical interest. organic-chemistry.org

Table 2: General Steps of the Arndt-Eistert Homologation for a Hexadienoic Acid

Step Description Reagents Intermediate/Product Reference
1 Acid Activation Thionyl chloride (SOCl₂) or oxalyl chloride Acid Chloride youtube.com
2 Diazoketone Formation Diazomethane (CH₂N₂) α-Diazoketone wikipedia.orgnrochemistry.com
3 Wolff Rearrangement Heat (Δ), light (hν), or Ag₂O catalyst Ketene wikipedia.orgorganic-chemistry.org

Computational and Theoretical Investigations of Methyl 2,5 Hexadienoate Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of organic molecules. For analogs of methyl 2,5-hexadienoate, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) can be employed to predict various properties. chalcogen.ro

Vibrational Spectra: DFT calculations can accurately predict vibrational frequencies. chalcogen.ro For instance, in a study of methyl salicylate, a related ester, calculated vibrational frequencies using the B3LYP method showed good agreement with experimental IR spectra. chalcogen.ro Similar calculations for methyl 2,5-hexadienoate would help in assigning its experimental infrared and Raman spectral bands to specific molecular vibrations, such as C=C, C=O, and C-O stretching modes.

Stability of Derivatives: The relative stability of different derivatives or isomers of methyl 2,5-hexadienoate can be assessed by comparing their total electronic energies calculated using DFT. For example, a study on methylnitrocatechols, which are secondary organic aerosol tracers, used quantum chemical calculations to predict the formation and relative abundance of different isomers. nih.gov This approach can be applied to understand the thermodynamic favorability of various substituted analogs of methyl 2,5-hexadienoate.

A comparative analysis of the reactivity of allyl mercaptan and its derivatives using DFT at the B3LYP/cc-pVQZ level has been performed to understand their chemical stability and reactivity. nih.gov Such studies provide a framework for evaluating the stability of methyl 2,5-hexadienoate derivatives.

Molecular Energetics and Conformational Analysis

Computational methods are crucial for determining the energetics of molecules and understanding their conformational preferences.

Molecular Energetics: High-level model chemistries such as G3 and G3B3 can compute standard state enthalpies and free energies of formation with reasonable accuracy, often within 2-4 kJ/mol. nih.gov These methods have been applied to a wide range of organic compounds and could be used to determine the thermodynamic properties of methyl 2,5-hexadienoate and its analogs. nih.gov

Conformational Analysis: Methyl 2,5-hexadienoate can exist in various conformations due to rotation around its single bonds. Computational methods can be used to identify the most stable conformers and the energy barriers between them. For instance, a potential energy surface (PES) scan can be performed using DFT to study the stability of different stereochemical orientations, such as axial and equatorial conformers in cyclic analogs. dntb.gov.ua This analysis is vital for understanding how the molecule's shape influences its reactivity.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states.

Reaction Mechanisms: For organic reactions, computational studies can map out the entire reaction pathway. For example, the mechanism of the Diels-Alder reaction to form a precursor of methyl 2-methoxycyclohex-3-ene-1-carboxylate has been studied using DFT. dntb.gov.ua Similarly, the acid-catalyzed esterification mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent water elimination. mdpi.com Computational modeling can provide detailed energetic profiles for such reaction steps involving methyl 2,5-hexadienoate.

Transition States: Locating the transition state structure is key to understanding the kinetics of a reaction. Computational methods can calculate the geometry and energy of the transition state, which allows for the determination of the activation energy. For example, the transition state for the isomerization of 2-methylhexa-3,5-diene to 2-methylhexa-2,4-diene (B13971057) has been computationally characterized. openmopac.net Similar calculations for reactions of methyl 2,5-hexadienoate, such as cycloadditions or rearrangements, would provide valuable insights into their feasibility and rates.

Activation Energies in Catalytic Transformations: Computational studies can also be used to investigate catalytic reactions. For instance, understanding the role of a catalyst in lowering the activation energy is a common application. pnas.org For reactions involving methyl 2,5-hexadienoate, such as hydrogenation or polymerization, computational modeling can help in designing more efficient catalysts.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and can offer insights into molecular properties and reactivity in condensed phases.

MD simulations can be used to explore the conformational landscape of flexible molecules like methyl 2,5-hexadienoate in solution. These simulations track the positions and velocities of atoms over time, providing a dynamic picture of the molecule's behavior. For example, coarse-grained MD simulations have been used to study the molecular organization of poly(beta-amino ester) based polyplexes for siRNA delivery, illustrating how factors like polymer lipophilicity influence nanoparticle structure. nih.gov Such simulations could be applied to understand how methyl 2,5-hexadienoate interacts with other molecules in a mixture or at an interface.

Furthermore, MD simulations can be used to study the interaction of molecules with surfaces or in complex environments. For instance, the complexation of metal ions with humic acids in aqueous solution has been studied using MD simulations to understand aggregation mechanisms. mdpi.com

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO-LUMO Analysis: The energies and shapes of the HOMO and LUMO are key to a molecule's reactivity. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org For methyl 2,5-hexadienoate, the HOMO would likely be a π-orbital associated with the diene system, making it susceptible to attack by electrophiles. The LUMO would be a π*-orbital, making the molecule reactive towards nucleophiles.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comaimspress.com A smaller gap generally implies higher reactivity. irjweb.com DFT calculations can provide accurate values for the HOMO and LUMO energies and their gap.

FMO theory is particularly useful in explaining the outcomes of pericyclic reactions, such as cycloadditions, electrocyclic reactions, and sigmatropic shifts. wikipedia.orgslideshare.net For example, the stereoselectivity of the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640) is well-explained by considering the favorable interaction between the HOMO of the diene and the LUMO of the dienophile. wikipedia.org Similar FMO analysis could be applied to predict the reactivity and regioselectivity of methyl 2,5-hexadienoate in various pericyclic reactions.

Advanced Spectroscopic Characterization in Research on Methyl 2,5 Hexadienoate Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

For a molecule like methyl 2,5-hexadienoate, ¹H NMR would reveal the chemical environment of each proton, including those on the methyl ester group, the methylene (B1212753) group, and the vinyl protons of the two double bonds. The coupling patterns (splitting of signals) between adjacent protons would confirm the connectivity of the molecule. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, from the carbonyl carbon of the ester to the sp² carbons of the double bonds and the sp³ carbons of the methyl and methylene groups.

In the context of polymerization, NMR is crucial for characterizing the resulting polymer and confirming the disappearance of the monomer. researchgate.net For instance, in the polymerization of a vinyl monomer, the characteristic signals of the double-bond protons and carbons in the monomer's NMR spectrum would diminish or disappear entirely in the polymer's spectrum, while broad signals corresponding to the new saturated polymer backbone would appear. researchgate.netresearchgate.net

NMR is also powerfully applied to determine the structure and stereochemistry of products from reactions such as the Diels-Alder cycloaddition. sfu.caresearchgate.net The reaction of a diene with a dienophile can result in different stereoisomers, such as endo and exo adducts. sfu.caresearchgate.net Advanced 2D NMR techniques are essential for making these stereochemical assignments. sfu.ca

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). sfu.caresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. sfu.canih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two or three bonds, helping to piece together the entire molecular structure. sfu.ca

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, which is critical for differentiating between endo and exo isomers. sfu.caresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Diels-Alder Adducts This table illustrates typical data used to differentiate stereoisomers.

TechniqueObservation for endo IsomerObservation for exo IsomerReference
¹H NMRBridgehead and vinyl proton signals are typically at different chemical shifts compared to the exo isomer.Signals for protons spatially close to the electron-withdrawing group may be shifted downfield. sfu.ca
NOESYShows spatial correlation between protons on the substituent and specific protons on the bicyclic ring structure, confirming the endo orientation.Shows a different set of spatial correlations, indicating the exo arrangement of the substituent. sfu.caresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrational frequencies, creating a "molecular fingerprint" that can be used for identification. nih.govresearchgate.net These techniques are highly sensitive to the functional groups present in a molecule. nih.gov

For methyl 2,5-hexadienoate, key vibrational bands would include:

C=O stretch: A strong absorption in the FT-IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

C=C stretch: Absorptions corresponding to the two carbon-carbon double bonds in the conjugated system.

C-O stretch: Bands associated with the ester C-O bonds.

=C-H and -C-H stretches: Vibrations for the vinyl and aliphatic C-H bonds.

Theoretical calculations, often using Density Functional Theory (DFT), are employed to compute the vibrational frequencies and compare them with experimental spectra. nih.govresearchgate.net This comparison allows for a detailed assignment of each observed band to a specific molecular motion, providing confidence in the structural analysis. nih.gov For related compounds like the 2,4-hexadienoate anion, vibrational spectroscopy can confirm the structure and delocalization of charge within the conjugated system.

Table 2: Characteristic Vibrational Frequencies for a Methyl Ester This table provides typical frequency ranges for functional groups found in methyl 2,5-hexadienoate.

Vibrational ModeTypical Frequency Range (cm⁻¹)TechniqueReference
C=O Stretch (Ester)1720 - 1740FT-IR researchgate.net
C=C Stretch (Alkene)1620 - 1680FT-IR, FT-Raman researchgate.net
C-O Stretch (Ester)1000 - 1300FT-IR researchgate.net
=C-H Bending650 - 1000FT-IR researchgate.net

Electronic Spectroscopy (UV-Vis) for Conjugation and Excited State Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying molecules with conjugated π-systems, such as the diene moiety in methyl 2,5-hexadienoate. youtube.com

The extended conjugation in a molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com As a result, the molecule can absorb light at longer wavelengths. The wavelength of maximum absorbance (λ_max) provides information about the extent of the conjugated system. For the 2,4-hexadienoate anion, UV-Vis spectroscopy can be used to study the electronic transitions of its conjugated π-system and analyze its excited states. youtube.com Changes in the absorption spectrum upon protonation, deprotonation, or complexation can provide insight into the electronic structure of the molecule and its interactions with the environment.

Mass Spectrometry in Reaction Monitoring and Complex Mixture Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high accuracy. srce.hrnih.gov

In chemical synthesis, MS is an essential tool for characterization and reaction monitoring. srce.hr By analyzing small aliquots of a reaction mixture over time, chemists can track the disappearance of reactants and the appearance of products and intermediates, helping to optimize reaction conditions. Soft ionization techniques can often keep the molecular ion intact, while harder ionization methods cause fragmentation. jeol.com This fragmentation pattern is unique to a specific molecule and can be used as a fingerprint for identification by comparing it to spectral libraries. jeol.com When analyzing complex mixtures, such as the products of a Diels-Alder reaction or a polymerization, Gas Chromatography-Mass Spectrometry (GC-MS) can first separate the components of the mixture before they are individually analyzed by the mass spectrometer. nih.gov

Application of Advanced Spectroscopic Techniques for Investigating Molecular Interactions

Beyond determining structure, spectroscopic methods can probe the subtle interactions between molecules. Techniques like steady-state and time-resolved fluorescence are highly effective for studying how molecules like methyl benzoate (B1203000) derivatives bind to larger biomolecules, such as proteins. mdpi.comnih.gov

For example, the interaction between methyl benzoate derivatives and the protein Bovine Serum Albumin (BSA) has been investigated using fluorescence spectroscopy. mdpi.comnih.gov Proteins like BSA contain fluorescent amino acid residues, such as tryptophan. When a small molecule binds to the protein near one of these residues, it can "quench" the protein's natural fluorescence. mdpi.com By systematically titrating the small molecule into the protein solution and measuring the decrease in fluorescence, researchers can determine the binding constant (K_b), which quantifies the strength of the interaction, and the stoichiometry of the binding (e.g., 1:1 complex formation). nih.gov Thermodynamic parameters can also be derived from these experiments, revealing the nature of the binding forces, such as hydrogen bonding or hydrophobic interactions. nih.gov Time-resolved fluorescence measurements provide further insight into the dynamics of these interactions. nih.govresearchgate.net

Synthetic Applications and Materials Science Perspectives of Methyl 2,5 Hexadienoate

Utilization as a Chiral Pool or Precursor in Natural Product Total Synthesis

While specific examples of the total synthesis of D-chalcose using methyl 2,5-hexadienoate are not extensively documented in publicly available literature, the structural motifs present in this dienoate make it a potentially valuable chiral precursor. Chiral molecules, those that are non-superimposable on their mirror images, are of immense importance in natural product synthesis, as biological systems are often highly specific to one particular stereoisomer. The double bonds in methyl 2,5-hexadienoate can be functionalized in a stereocontrolled manner, allowing for the introduction of specific chiral centers. This strategic placement of functional groups is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex, biologically active natural products from simpler, readily available starting materials. The development of new synthetic methodologies could further unlock the potential of dienoates like methyl 2,5-hexadienoate as key building blocks in the synthesis of a wide array of natural products.

Monomer in the Development of Tailored Polymeric Materials

Main-chain Degradable Block Copolymers

Block copolymers are a class of polymers composed of two or more different polymer chains (blocks) linked together. The distinct properties of each block can lead to materials with unique self-assembling behaviors and applications. The synthesis of block copolymers where one or more of the blocks are degradable is an area of significant research interest, particularly for applications in drug delivery, tissue engineering, and environmentally friendly materials.

While specific studies detailing the use of methyl 2,5-hexadienoate in main-chain degradable block copolymers are not widely reported, the general strategy involves the copolymerization of a diene monomer with other monomers to create a polymer backbone with cleavable linkages. For instance, block copolymers composed of polyperoxides, which are readily degradable, and non-degradable vinyl polymers have been successfully synthesized. nih.gov The incorporation of diene monomers into such systems can influence properties like adhesion and morphology. nih.gov

Polymer TypeMonomersKey FeaturePotential Application
Main-chain Degradable Block CopolymerDiene monomer, Vinyl monomerDegradable polymer backboneDismantlable adhesives, drug delivery

Functional Poly(diene sulfone)s

Poly(diene sulfone)s are a class of polymers formed by the radical copolymerization of diene monomers with sulfur dioxide. rsc.org These polymers are known for their interesting thermal and degradation properties. The introduction of functional groups into these polymers can further tailor their characteristics for specific applications.

The general synthesis of poly(diene sulfone)s involves the alternating copolymerization of a diene with sulfur dioxide, which can be initiated by radicals. rsc.org While the direct use of methyl 2,5-hexadienoate in this context is not extensively documented, the principles of this polymerization method could be applied. The ester functionality of methyl 2,5-hexadienoate would introduce a polar group into the resulting poly(diene sulfone), potentially affecting its solubility, thermal stability, and interaction with other materials. The synthesis of functionalized poly(arylene ether sulfone)s using techniques like click chemistry has demonstrated the versatility of incorporating functional groups to modify polymer properties. nih.govnih.gov

Polymer TypeMonomers/PrecursorsSynthesis MethodKey Feature
Functional Poly(diene sulfone)Diene monomer, Sulfur dioxideRadical copolymerizationIntroduction of sulfone groups and functionality
Functionalized Poly(arylene ether sulfone)sFunctionalized monomers (e.g., with iodo or azide (B81097) groups)Nucleophilic aromatic substitution, Click chemistryTailored properties through functionalization

Intermediate in the Synthesis of Complex Organic Molecules for Research

The reactivity of the conjugated diene system in methyl 2,5-hexadienoate makes it a useful intermediate in the synthesis of more complex organic molecules for research purposes. Its ability to participate in a variety of reactions allows for the construction of intricate molecular architectures. For example, it can serve as a building block in the synthesis of pharmaceutical intermediates, which are the chemical compounds that form the basis for the production of active pharmaceutical ingredients (APIs). The synthesis of a key intermediate for the narcotic analgesic remifentanil, for instance, involves the construction of a functionalized piperidine (B6355638) ring system, a process where a molecule with similar functionalities to methyl 2,5-hexadienoate could potentially be employed.

Role in the Design of Novel Chemical Methodologies and Reagents

The unique reactivity of dienoates like methyl 2,5-hexadienoate can be harnessed in the development of new chemical methodologies and reagents. A significant area where dienoates have proven valuable is in ring-closing metathesis (RCM). RCM is a powerful catalytic reaction that allows for the formation of cyclic compounds, which are prevalent in many biologically active molecules and natural products.

Recent advancements have demonstrated that catalyst-controlled stereoselective RCM can be used to generate macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoates with high selectivity. researchgate.netrsc.orgresearchgate.net These reactions, often promoted by molybdenum-based catalysts, provide an efficient route to large-ring structures that are otherwise challenging to synthesize. researchgate.netrsc.orgresearchgate.net The ability to control the stereochemistry of the newly formed double bond is a critical aspect of this methodology. researchgate.netrsc.orgresearchgate.net The development of such selective transformations expands the toolbox of synthetic chemists and enables the construction of complex molecular targets with greater efficiency and precision. researchgate.netrsc.orgresearchgate.net While these studies may not specifically use methyl 2,5-hexadienoate, the principles established are directly applicable to this and similar dienoate substrates.

Chemical MethodologyKey Reagents/CatalystsTransformationSignificance
Ring-Closing Metathesis (RCM)Mo-based monoaryloxide pyrrolide complexFormation of macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoatesEfficient and stereoselective synthesis of large-ring structures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.